molecular formula C7H6S2 B077937 5H-Thieno[3,2-b]thiopyran CAS No. 10558-81-3

5H-Thieno[3,2-b]thiopyran

Cat. No. B077937
CAS RN: 10558-81-3
M. Wt: 154.3 g/mol
InChI Key: ZWPJFUYDBVTBQI-UHFFFAOYSA-N
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Description

5H-Thieno[3,2-b]thiopyran is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a sulfur-containing organic compound that is widely used in the pharmaceutical industry for the synthesis of various drugs.

Mechanism Of Action

The mechanism of action of 5H-Thieno[3,2-b]thiopyran is not fully understood. However, it has been reported to act on various molecular targets, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, it has been reported to modulate the activity of serotonin receptors, which are involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

5H-Thieno[3,2-b]thiopyran has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, it has been reported to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, it has been shown to exhibit antioxidant activity, which may protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the advantages of 5H-Thieno[3,2-b]thiopyran is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Moreover, its synthetic accessibility and low cost make it an attractive building block for the synthesis of various compounds. However, one of the limitations of 5H-Thieno[3,2-b]thiopyran is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5H-Thieno[3,2-b]thiopyran. One of the directions is the development of new drugs based on its structure and biological activities. Moreover, the study of its mechanism of action and molecular targets may provide insights into the development of new therapeutic strategies for various diseases. Additionally, the development of new synthetic methods for its preparation may lead to the synthesis of new analogs with improved properties.

Synthesis Methods

The synthesis of 5H-Thieno[3,2-b]thiopyran can be performed by several methods, including the reaction of 5-chlorothiophene-2-carbaldehyde with thiourea in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 5-chlorothiophene-2-carbaldehyde with ammonium thiocyanate in the presence of a base, such as potassium hydroxide. Both of these methods result in the formation of 5H-Thieno[3,2-b]thiopyran in good yields.

Scientific Research Applications

5H-Thieno[3,2-b]thiopyran has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and anticancer activities. Moreover, it has been used as a building block for the synthesis of various drugs, such as antipsychotics, antidepressants, and anticonvulsants.

properties

CAS RN

10558-81-3

Product Name

5H-Thieno[3,2-b]thiopyran

Molecular Formula

C7H6S2

Molecular Weight

154.3 g/mol

IUPAC Name

5H-thieno[3,2-b]thiopyran

InChI

InChI=1S/C7H6S2/c1-2-6-7(8-4-1)3-5-9-6/h1-3,5H,4H2

InChI Key

ZWPJFUYDBVTBQI-UHFFFAOYSA-N

SMILES

C1C=CC2=C(S1)C=CS2

Canonical SMILES

C1C=CC2=C(S1)C=CS2

synonyms

5H-THIENO[3,2-B]THIOPYRAN

Origin of Product

United States

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